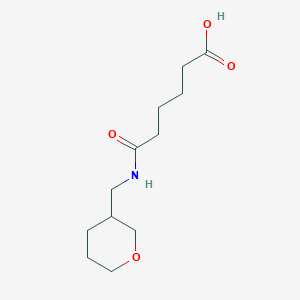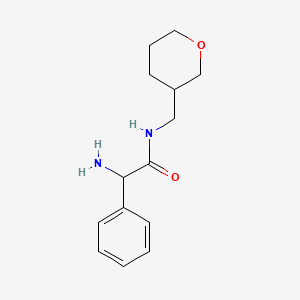
1-(2-Cyclopentylethyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyclopentylethyl)piperidine-4-carboxylic acid, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to have potential therapeutic applications in cancer treatment, specifically in targeting tumors with high levels of ribosomal RNA synthesis. In
Mécanisme D'action
1-(2-Cyclopentylethyl)piperidine-4-carboxylic acid works by selectively inhibiting RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. This leads to a reduction in ribosome biogenesis and protein synthesis, which in turn leads to cell death in cancer cells. This compound has also been shown to induce DNA damage and activate the p53 pathway, which plays a role in tumor suppression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in cancer cells. It has been shown to inhibit ribosomal RNA synthesis, reduce protein synthesis, induce DNA damage, and activate the p53 pathway. This compound has also been shown to have anti-tumor effects in preclinical models of cancer, and has been shown to be particularly effective in targeting tumors with high levels of ribosomal RNA synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Cyclopentylethyl)piperidine-4-carboxylic acid has several advantages for lab experiments, including its specificity for RNA polymerase I transcription and its ability to selectively target cancer cells with high levels of ribosomal RNA synthesis. However, this compound also has some limitations, including its potential toxicity and its limited solubility in water.
Orientations Futures
There are several future directions for 1-(2-Cyclopentylethyl)piperidine-4-carboxylic acid research, including the development of more effective formulations and delivery methods, the identification of biomarkers that can predict response to this compound, and the exploration of combination therapies that can enhance its anti-tumor effects. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in other diseases beyond cancer.
Méthodes De Synthèse
1-(2-Cyclopentylethyl)piperidine-4-carboxylic acid is synthesized through a multi-step process that involves the reaction of several chemical intermediates. The first step involves the reaction of 1-(2-bromoethyl)-cyclopentane with piperidine to form 1-(2-cyclopentylethyl)piperidine. This intermediate is then reacted with chloroacetic acid to form this compound, which is the final product.
Applications De Recherche Scientifique
1-(2-Cyclopentylethyl)piperidine-4-carboxylic acid has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth of cancer cells. It has been shown to be particularly effective in targeting tumors with high levels of ribosomal RNA synthesis, which is a common feature of many types of cancer cells. This compound has also been shown to have synergistic effects when used in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
1-(2-cyclopentylethyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c15-13(16)12-6-9-14(10-7-12)8-5-11-3-1-2-4-11/h11-12H,1-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFOOUGSRGMZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCN2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid](/img/structure/B7559235.png)
![2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid](/img/structure/B7559236.png)
![2-[1-(2-Cyclopent-2-en-1-ylacetyl)piperidin-2-yl]acetic acid](/img/structure/B7559239.png)
![1-[(3-Methoxy-2-propan-2-yloxyphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B7559247.png)
![2-[1-(2-Thiophen-2-ylacetyl)piperidin-2-yl]acetic acid](/img/structure/B7559261.png)
![2-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]-ethylamino]acetic acid](/img/structure/B7559273.png)
![2-[(4-Ethoxyphenyl)methyl-ethylamino]acetic acid](/img/structure/B7559278.png)
![3-[4-(Dimethylsulfamoyl)phenyl]-1-methyl-1-(thiophen-3-ylmethyl)urea](/img/structure/B7559299.png)
![Ethyl 2-[(3,5-difluorobenzoyl)-ethylamino]acetate](/img/structure/B7559308.png)
![N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7559323.png)



